An In-depth Technical Guide to the Physicochemical Properties of 5-(2-Methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one
An In-depth Technical Guide to the Physicochemical Properties of 5-(2-Methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties of the heterocyclic compound 5-(2-Methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one, a member of the thiohydantoin class of molecules. Thiohydantoins are recognized for their wide-ranging biological activities and serve as crucial scaffolds in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the compound's characteristics. It outlines detailed, field-proven experimental protocols for its synthesis and for the determination of key properties including molecular structure, melting point, solubility, lipophilicity (LogP), and acidity (pKa). All methodologies are presented to ensure scientific integrity and reproducibility, forming a self-validating framework for the characterization of this and similar molecules.
Introduction and Scientific Context
5-(2-Methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one belongs to the 2-thiohydantoin family, which are sulfur analogs of hydantoins. This class of compounds is of significant interest due to its diverse pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The specific substitution pattern of the title compound—a 2-methylpropyl (isobutyl) group at the 5-position derived from the amino acid L-leucine, and a phenyl group at the 3-position—confers distinct properties that influence its biological interactions and pharmaceutical viability.
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to the drug discovery and development process.[3] Properties such as solubility, lipophilicity, and ionization state are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides the necessary experimental framework to synthesize and comprehensively characterize 5-(2-Methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one.
Molecular Structure and Core Properties
The foundational properties of the molecule are summarized below. These are calculated or known identifiers that form the basis of its chemical identity.
| Property | Value | Source |
| IUPAC Name | 5-(2-methylpropyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one | IUPAC Nomenclature |
| Synonyms | 5-isobutyl-3-phenyl-2-thioxo-4-imidazolidinone | Commercial Supplier |
| CAS Number | 4399-40-0 | Chemical Abstracts Service |
| Molecular Formula | C₁₃H₁₆N₂OS | - |
| Molecular Weight | 248.35 g/mol | Calculated |
| Purity (Typical) | ≥98% | Commercial Supplier[4] |
| Storage Temp. | 2-8°C | Commercial Supplier[4] |
Molecular Structure Diagram
Caption: 2D structure of 5-(2-Methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one.
Synthesis and Purification
The synthesis of 5-substituted-3-phenyl-2-thiohydantoins is reliably achieved through the reaction of the corresponding α-amino acid with phenyl isothiocyanate, followed by acid-catalyzed cyclization.[5] This method, adapted from well-established procedures, provides a high-yield route to the target compound starting from L-Leucine.
Experimental Protocol: Synthesis
Caption: Workflow for the synthesis and purification of the target compound.
Step-by-Step Methodology:
-
Formation of the Phenylthiocarbamoyl (PTC)-Leucine Adduct:
-
Dissolve L-Leucine (1.0 eq) in a 1:1 mixture of pyridine and water.
-
Adjust the pH of the solution to approximately 9.0 using 1M NaOH.
-
Warm the solution to 40°C and add phenyl isothiocyanate (1.1 eq) dropwise with vigorous stirring.
-
Maintain the pH at 9.0 by the periodic addition of 1M NaOH. The reaction is complete when alkali consumption ceases (typically 30-60 minutes).
-
Cool the reaction mixture and extract with benzene or toluene to remove excess phenyl isothiocyanate and pyridine.
-
Acidify the aqueous layer with 1M HCl to precipitate the PTC-Leucine adduct.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
Cyclization to form the 2-Thiohydantoin:
-
Suspend the dried PTC-Leucine adduct in 1M HCl.
-
Heat the suspension to reflux for 2-3 hours. The solid will gradually dissolve and a new solid may form.
-
Cool the reaction mixture in an ice bath to maximize precipitation of the product.
-
Collect the crude 5-(2-Methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
-
Purification:
-
Recrystallize the crude product from an ethanol/water mixture to yield the pure compound.
-
Dry the purified crystals in a vacuum oven at 40-50°C.
-
Confirm purity via Thin Layer Chromatography (TLC) and melting point determination.
-
Physicochemical Characterization
This section details the experimental procedures required to determine the key physicochemical properties of the synthesized compound.
Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid.
Experimental Protocol:
-
Finely powder a small amount of the dried, purified compound.
-
Pack the powder into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[6]
-
Place the capillary tube in a calibrated melting point apparatus.[7]
-
Heat the sample rapidly to approximately 10-15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[8]
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂).
-
The melting point is reported as the range T₁ - T₂. Repeat the measurement twice for consistency.
Solubility Profile
Solubility is a critical parameter for drug absorption and formulation. It is typically determined in aqueous buffers (e.g., Phosphate-Buffered Saline, PBS) and organic solvents relevant to analysis and formulation (e.g., DMSO, Ethanol).
Experimental Protocol (Shake-Flask Method):
-
Add an excess amount of the compound to a known volume of the desired solvent (e.g., PBS pH 7.4) in a sealed vial. This ensures a saturated solution is in equilibrium with the solid phase.[9]
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]
-
The solubility is reported in units such as mg/mL or µM.
Lipophilicity: Partition Coefficient (LogP)
The n-octanol/water partition coefficient (LogP) is the standard measure of a compound's lipophilicity, which influences its ability to cross biological membranes.
Experimental Protocol (HPLC Method):
The LogP can be reliably estimated by correlating the compound's retention time on a reverse-phase HPLC column with that of known standards.[4][11][12]
-
Prepare a Standard Curve: Inject a series of reference compounds with known LogP values onto a C18 reverse-phase HPLC column under isocratic conditions (e.g., methanol/water mobile phase).
-
Measure Retention Times: Record the retention time (t_R_) for each standard.
-
Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R_ - t₀) / t₀, where t₀ is the column dead time.
-
Generate Calibration Curve: Plot log(k') versus the known LogP values for the standards. A linear regression will yield a calibration curve.
-
Analyze Target Compound: Inject the synthesized compound under the identical HPLC conditions and record its retention time.
-
Calculate LogP: Calculate the log(k') for the target compound and use the linear regression equation from the calibration curve to determine its LogP value.
Ionization Constant (pKa)
The pKa value indicates the extent of ionization at a given pH, which profoundly affects solubility, permeability, and receptor binding. For the thiohydantoin scaffold, the N-H proton is weakly acidic.
Experimental Protocol (Potentiometric Titration):
-
Calibrate a pH meter using standard buffers (pH 4, 7, and 10).
-
Dissolve a precisely weighed amount of the compound in a suitable co-solvent mixture (e.g., water/methanol) to create a solution of known concentration (e.g., 1 mM).[13]
-
Place the solution in a jacketed vessel to maintain a constant temperature and begin stirring.
-
Immerse the calibrated pH electrode into the solution.
-
Perform a titration by adding small, precise increments of a standardized titrant (e.g., 0.1 M NaOH for an acidic proton).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the resulting titration curve.
Spectroscopic and Spectrometric Characterization
Structural confirmation is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol:
-
¹H NMR: Dissolve 1-5 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[14]
-
¹³C NMR: Prepare a more concentrated solution, typically 5-20 mg in ~0.6 mL of solvent, due to the lower natural abundance of the ¹³C isotope.[15][16]
-
Acquire spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data, referencing the solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Analyze chemical shifts, integration (for ¹H), and coupling patterns to confirm the structure.
Expected Spectral Features:
-
¹H NMR: Signals corresponding to the aromatic protons of the phenyl group, the N-H proton, and the protons of the 2-methylpropyl (isobutyl) group (methine, methylene, and two distinct methyl groups).
-
¹³C NMR: Resonances for the carbonyl carbon (C=O), thiocarbonyl carbon (C=S), aromatic carbons, and the aliphatic carbons of the isobutyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Experimental Protocol (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the sample with ~100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle.[1][2][17]
-
Transfer the fine powder to a pellet die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[18]
-
Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
Expected Characteristic IR Absorptions:
-
N-H Stretch: A moderate band around 3200-3300 cm⁻¹.
-
C-H Stretch (Aromatic/Aliphatic): Bands just above and below 3000 cm⁻¹.
-
C=O Stretch (Amide/Urea): A strong, sharp band in the region of 1700-1750 cm⁻¹.
-
C=S Stretch (Thioamide): A band in the fingerprint region, typically around 1100-1300 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks around 1500-1600 cm⁻¹.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an exact mass measurement, which is used to confirm the molecular formula of the compound.
Experimental Protocol:
-
Prepare a dilute solution of the sample (1-10 µM) in a suitable solvent such as methanol or acetonitrile.[19]
-
Infuse the sample directly into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[20][21][22]
-
Acquire the mass spectrum in a positive or negative ionization mode (e.g., Electrospray Ionization - ESI).
-
The instrument will report the measured mass-to-charge ratio (m/z) with high precision (typically to four or more decimal places).
-
Compare the experimental exact mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) with the theoretical exact mass calculated from the molecular formula (C₁₃H₁₆N₂OS). The difference should be less than 5 ppm to confirm the elemental composition.
Conclusion
This technical guide establishes a comprehensive framework for the synthesis and detailed physicochemical characterization of 5-(2-Methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one. By following the outlined protocols, researchers can generate reliable and reproducible data essential for advancing this compound in the drug discovery pipeline. The methodologies described herein are grounded in fundamental analytical and organic chemistry principles, ensuring the scientific rigor required for modern pharmaceutical research. This document serves as a vital resource, enabling a thorough and validated assessment of this promising thiohydantoin derivative.
References
-
Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. (n.d.). PubMed Central. Retrieved from [Link]
-
Selected 2-thioxoimidazolidin-4-one analogues with potent anti-inflammatory activity. (n.d.). Wiley Online Library. Retrieved from [Link]
-
HRMS Analysis. (n.d.). University of Texas Medical Branch. Retrieved from [Link]
-
How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. (2023, November 2). YouTube. Retrieved from [Link]
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). Agilent. Retrieved from [Link]
-
Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. (2014, January 29). ACS Publications. Retrieved from [Link]
-
Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]
-
The Application of High-Resolution Mass Spectrometry for the Analysis of Biopolymers, Metabolites, and Biologically Relevant Small Molecules. (2024, December). UMass Boston. Retrieved from [Link]
-
Determination of Melting Point. (n.d.). Web.mnstate.edu. Retrieved from [Link]
-
What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. (n.d.). Kintek Press. Retrieved from [Link]
-
KBr Pellet Method. (n.d.). Shimadzu. Retrieved from [Link]
-
SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). SlideShare. Retrieved from [Link]
-
Video: Melting Point Determination of Solid Organic Compounds. (2017, February 22). JoVE. Retrieved from [Link]
-
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]
-
Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate. Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). University of Alberta. Retrieved from [Link]
-
One-Pot High-throughput Synthesis of N3-Substituted 5-Arylidene-2-Thiohydantoin Amides and Acids. (n.d.). PubMed Central. Retrieved from [Link]
-
LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved from [Link]
-
A Brief Overview on Physicochemical Properties in Medicinal Chemistry. (2022, May 4). Research and Reviews. Retrieved from [Link]
-
How To Prepare And Run An NMR Sample. (2025, July 24). Alwsci.com. Retrieved from [Link]
-
A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. (2010, March 15). PubMed. Retrieved from [Link]
-
LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy. (n.d.). ResearchGate. Retrieved from [Link]
-
13-C NMR Protocol for beginners AV-400. (n.d.). St. Norbert College. Retrieved from [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University. Retrieved from [Link]
-
Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. (2025, August 8). ResearchGate. Retrieved from [Link]
-
Basic Practical NMR Concepts. (n.d.). Michigan State University. Retrieved from [Link]
-
13.10: Characteristics of ¹³C NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]
- Determination of logP coefficients via a RP-HPLC column. (n.d.). Google Patents.
-
Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). (n.d.). Central European Institute of Technology. Retrieved from [Link]
-
Synthesis of certain 5-substituted 2-thiohydantoin derivatives as potential cytotoxic and antiviral agents. (n.d.). PubMed. Retrieved from [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Sample Preparation. (n.d.). University College London. Retrieved from [Link]
-
Preparation of Phenyl Thiohydantoins from Some Natural Amino Acids. (n.d.). SciSpace. Retrieved from [Link]
-
Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023, October 13). ACS Publications. Retrieved from [Link]
-
Carbon-13 NMR Spectroscopy. (2019, January 21). YouTube. Retrieved from [Link]
-
Synthesis and Identification of Heterobivalent Anticancer Compounds Containing Urea and 5-Arylidene-2-Thiohydantoin Motifs. (n.d.). PubMed Central. Retrieved from [Link]
-
Accurate pKa determination for a heterogeneous group of organic molecules. (n.d.). PubMed. Retrieved from [Link]
-
Recent Biological Applications and Chemical Synthesis of Thiohydantoins. (n.d.). SpringerLink. Retrieved from [Link]
-
What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO? (2025, August 6). ResearchGate. Retrieved from [Link]
-
Order of Acidity and PKa in heterocyclic compounds. (2025, September 5). YouTube. Retrieved from [Link]
Sources
- 1. pelletpressdiesets.com [pelletpressdiesets.com]
- 2. kinteksolution.com [kinteksolution.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. acdlabs.com [acdlabs.com]
- 5. scispace.com [scispace.com]
- 6. byjus.com [byjus.com]
- 7. pennwest.edu [pennwest.edu]
- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. lifechemicals.com [lifechemicals.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. organomation.com [organomation.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. nmr.ceitec.cz [nmr.ceitec.cz]
- 17. shimadzu.com [shimadzu.com]
- 18. youtube.com [youtube.com]
- 19. HRMS Analysis [google.utmb.edu]
- 20. measurlabs.com [measurlabs.com]
- 21. "The Application of High-Resolution Mass Spectrometry for the Analysis " by Christ Duc Tran [scholarworks.umb.edu]
- 22. Re-defining Productivity for Small Molecule, High-resolution Mass Spectrometry Analysis - AnalyteGuru [thermofisher.com]

